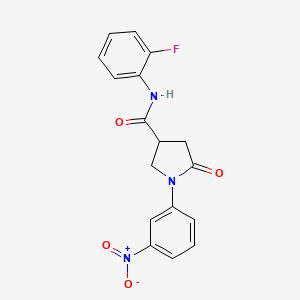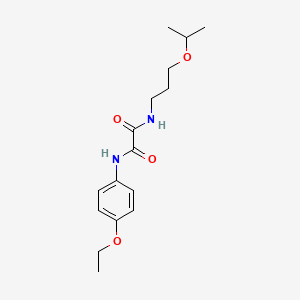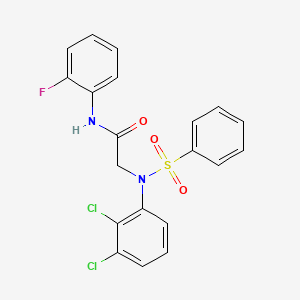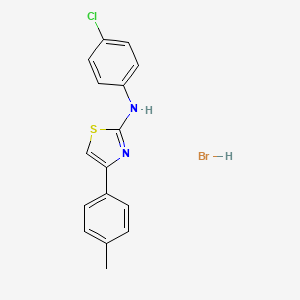
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FNPO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. FNPO belongs to the class of pyrrolidine carboxamide derivatives and is a potent inhibitor of a key enzyme involved in cancer progression.
Wirkmechanismus
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of MMP-2 by binding to its active site and preventing substrate binding. MMP-2 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components. The inhibition of MMP-2 by this compound leads to a decrease in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have no significant toxicity in vitro and in vivo studies. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation. This compound has been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent inhibitor of MMP-2 and has shown promising results in various in vitro and in vivo studies. However, its low solubility in water and limited bioavailability may pose challenges for its use in clinical settings. Further studies are needed to optimize its formulation and delivery methods.
Zukünftige Richtungen
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has shown potential as a therapeutic agent for cancer and microbial infections. Further studies are needed to investigate its efficacy in animal models and clinical trials. The development of more potent and selective MMP-2 inhibitors based on the structure of this compound may lead to the discovery of new anticancer agents. The investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant properties of this compound may also provide insights into its potential use in the treatment of various inflammatory diseases.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2-fluoroaniline and 3-nitrobenzaldehyde in the presence of pyrrolidine-2,5-dione. The reaction is carried out in a solvent mixture of ethanol and water under reflux conditions. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of a key enzyme, matrix metalloproteinase-2 (MMP-2), which is involved in cancer cell invasion and metastasis. This compound has also been investigated for its antimicrobial properties and has shown promising results against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c18-14-6-1-2-7-15(14)19-17(23)11-8-16(22)20(10-11)12-4-3-5-13(9-12)21(24)25/h1-7,9,11H,8,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYZPNZMZKFVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-5-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5017814.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-(methyl{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}amino)-3-pyrrolidinol](/img/structure/B5017823.png)

![N-benzyl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5017847.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5017853.png)
![(1R*,3s,6r,8S*)-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5017855.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B5017865.png)
![3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5017867.png)
![3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5017875.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017897.png)

![N-benzyl-3-chloro-N-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017905.png)
![3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5017911.png)